molecular formula C16H12Br2N2O2 B2488825 N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide CAS No. 1181167-01-0

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide

Cat. No.: B2488825
CAS No.: 1181167-01-0
M. Wt: 424.092
InChI Key: IIBZQPLUBRLKKN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyanomethyl group, a dibromophenoxy moiety, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dibromophenol with chloroacetonitrile in the presence of a base such as potassium carbonate to form 2-(2,4-dibromophenoxy)acetonitrile. This intermediate is then reacted with N-phenylacetamide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atoms.

Scientific Research Applications

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(2,4-dichlorophenoxy)-N-phenylacetamide
  • N-(cyanomethyl)-2-(2,4-difluorophenoxy)-N-phenylacetamide
  • N-(cyanomethyl)-2-(2,4-diiodophenoxy)-N-phenylacetamide

Uniqueness

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is unique due to the presence of dibromo groups, which impart distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZQPLUBRLKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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